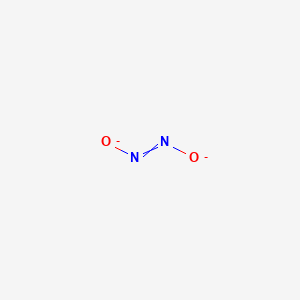
Clesidren
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clesidren typically involves the following steps:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor containing oxygen and carbon atoms.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 are introduced through hydroxylation reactions, often using oxidizing agents.
Methylation: The methyl groups at positions 1, 3, and 3 are introduced through methylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Epomediol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in liver therapy.
Medicine: Investigated for its therapeutic potential in treating liver diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The exact mechanism of action of Epomediol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in liver function and metabolism . Further research is needed to elucidate the detailed mechanisms by which this compound operates.
Comparación Con Compuestos Similares
Epomediol belongs to the class of oxanes, which includes other compounds with similar structures. Some similar compounds include:
Tetrahydropyran: A simpler oxane with no additional functional groups.
1,4-Dioxane: An oxane with two oxygen atoms in the ring.
Cyclohexanol: A cyclic alcohol with a similar ring structure but different functional groups.
Epomediol is unique due to its specific arrangement of hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
1310101-21-3 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(6S,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m0/s1 |
Clave InChI |
JSNQSLSBBZFGBM-VHSUDJNHSA-N |
SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
SMILES isomérico |
CC1(C2C[C@@H](C(O1)([C@H](C2)O)C)O)C |
SMILES canónico |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
melting_point |
164 - 165 °C |
| 1310101-21-3 | |
Descripción física |
Solid |
Sinónimos |
1,8-epoxy-1-methyl-4-isopropylcyclohexane-2,6-diol Clesidren epomediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)

![6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1226466.png)

![4-[1-Ethyl-2-(4-methylphenyl)butyl]phenol](/img/structure/B1226469.png)




![dimethyl [5-(benzylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B1226480.png)


